molecular formula C10H7F2NO2 B5646029 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol

Cat. No.: B5646029
M. Wt: 211.16 g/mol
InChI Key: ZWYYHFHVMODCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol is a chemical compound with the molecular formula C10H7F2NO2. It features a difluoromethyl group attached to an oxazole ring, which is further connected to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol typically involves the difluoromethylation of appropriate precursors. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The process often involves the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. The use of metal-based catalysts and difluorocarbene reagents are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]phenol
  • 2-[5-(Methyl)-1,2-oxazol-3-yl]phenol
  • 2-[5-(Chloromethyl)-1,2-oxazol-3-yl]phenol

Uniqueness

2-[5-(Difluoromethyl)-1,2-oxazol-3-yl]phenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrogen-bonding ability and lipophilicity compared to its methylated or chlorinated analogs .

Properties

IUPAC Name

2-[5-(difluoromethyl)-1,2-oxazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)9-5-7(13-15-9)6-3-1-2-4-8(6)14/h1-5,10,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYYHFHVMODCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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